molecular formula C15H20BrN3O2 B14167668 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester

Cat. No.: B14167668
M. Wt: 354.24 g/mol
InChI Key: UANZERJBCGDYHO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the pyrrolopyridine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research as an inhibitor of specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It may inhibit the activity of certain enzymes involved in disease pathways, thereby modulating biological processes. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Properties

Molecular Formula

C15H20BrN3O2

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl 6-bromo-3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-9-10(8-18(4)5)11-6-7-12(16)17-13(11)19/h6-7,9H,8H2,1-5H3

InChI Key

UANZERJBCGDYHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1N=C(C=C2)Br)CN(C)C

Origin of Product

United States

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